molecular formula C7H4Br2INO2 B3215402 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene CAS No. 1160573-75-0

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene

Cat. No.: B3215402
CAS No.: 1160573-75-0
M. Wt: 420.82
InChI Key: VHRMPMPSCJDAPI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene (CAS 1160573-75-0) is a polyhalogenated aromatic compound with the molecular formula C 7 H 4 Br 2 INO 2 and a molecular weight of 420.83 . This structurally complex benzene derivative features bromo, iodo, methyl, and nitro substituents, making it a versatile and valuable building block in synthetic chemistry. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination . The distinct reactivity profiles of the bromo and iodo substituents allow for selective, step-wise functionalization, enabling the construction of complex organic architectures. Researchers utilize this reagent in the synthesis of advanced materials, including conjugated polymers . Furthermore, its structure suggests potential as a key intermediate in pharmaceutical and agrochemical research for the development of novel active ingredients. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-iodo-5-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2INO2/c1-3-2-4(8)6(10)5(9)7(3)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMPMPSCJDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267694
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
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Molecular Weight

420.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-75-0
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=1160573-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID301267694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1,3 Dibromo 2 Iodo 5 Methyl 4 Nitrobenzene

Differential Reactivity of Halogen Substituents: Bromine vs. Iodine

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles. youtube.com

For 1,3-dibromo-2-iodo-5-methyl-4-nitrobenzene, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This differential reactivity allows for selective functionalization at the C-2 position (iodine) while leaving the C-1 and C-3 positions (bromine) intact. This chemoselectivity is a powerful tool in synthetic organic chemistry, enabling the stepwise introduction of different substituents onto the benzene (B151609) ring.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The differential reactivity of the halogens in this compound can be exploited in several of these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds, involving the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Given the higher reactivity of the C-I bond, a Suzuki-Miyaura coupling on this compound with an arylboronic acid would be expected to occur selectively at the C-2 position.

For instance, the reaction of this compound with an arylboronic acid under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst and a base such as Na₂CO₃ or K₂CO₃) would yield the corresponding 2-aryl-1,3-dibromo-5-methyl-4-nitrobenzene derivative. Subsequent coupling at the less reactive C-Br bonds could potentially be achieved under more forcing reaction conditions or by using a different catalyst system. This stepwise approach allows for the synthesis of unsymmetrical poly-aryl systems. Research on similar substrates, such as 1,4-dibromo-2-nitrobenzene (B110544), has demonstrated the feasibility of selective Suzuki-Miyaura coupling. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct (Expected)
This compoundArylboronic AcidPd(PPh₃)₄Na₂CO₃2-Aryl-1,3-dibromo-5-methyl-4-nitrobenzene

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to proceed with high selectivity at the C-2 iodo-substituted position.

This would allow for the introduction of an alkynyl group at the C-2 position, yielding a 2-alkynyl-1,3-dibromo-5-methyl-4-nitrobenzene. The resulting product could then undergo further transformations at the bromine-substituted positions or the newly introduced alkyne functionality.

Table 2: Representative Sonogashira Coupling Reaction

Reactant 1Reactant 2CatalystCo-catalystBaseProduct (Expected)
This compoundTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃N2-Alkynyl-1,3-dibromo-5-methyl-4-nitrobenzene

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. The reaction typically proceeds with the addition of the aryl group to the less substituted carbon of the alkene. Again, due to the preferential reactivity of the C-I bond, the Heck reaction with this compound would be anticipated to occur at the C-2 position.

Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base would lead to the formation of a 2-alkenyl-1,3-dibromo-5-methyl-4-nitrobenzene derivative.

Table 3: Representative Heck Reaction

Reactant 1Reactant 2CatalystBaseProduct (Expected)
This compoundAlkenePd(OAc)₂Et₃N2-Alkenyl-1,3-dibromo-5-methyl-4-nitrobenzene

Beyond the Suzuki-Miyaura, Sonogashira, and Heck reactions, the unique substitution pattern of this compound makes it a potential substrate for a variety of other transition metal-catalyzed transformations. These include, but are not limited to, Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds). In all these cases, the initial and more facile reaction is expected to take place at the C-I bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogens (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the powerful electron-withdrawing nitro group is located at the C-4 position. This group activates the halogens at the C-3 and C-5 positions (which are ortho and para, respectively, if we consider the numbering relative to the nitro group's position) towards SNAr. However, the halogens in the molecule are at C-1, C-2, and C-3. The nitro group at C-4 is ortho to the bromine at C-3 and meta to the bromine at C-1 and the iodine at C-2. Therefore, the bromine at C-3 is the most likely site for SNAr.

While palladium-catalyzed coupling is generally favored for aryl iodides and bromides, under conditions conducive to SNAr (e.g., a strong nucleophile and elevated temperatures), displacement of the bromine at C-3 could potentially occur. It is important to note that the steric hindrance from the adjacent iodine at C-2 and methyl group at C-5 could influence the feasibility and rate of such a reaction.

Reductive Dehalogenation Studies and Mechanism

While no specific reductive dehalogenation studies on this compound have been reported, the principles of this reaction on halogenated aromatic compounds are well-established. Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. The ease of removal generally follows the order I > Br > Cl > F, suggesting that the iodine atom in the target molecule would be the most susceptible to removal.

This process can be achieved using various reagents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen source, or with active metals such as zinc or tin in an acidic medium. The mechanism of catalytic reductive dehalogenation typically involves the oxidative addition of the carbon-halogen bond to the metal surface, followed by hydrogenolysis.

Table 1: Predicted Selectivity in Reductive Dehalogenation

Halogen Position Predicted Reactivity Rationale
2-Iodo Highest C-I bond is the weakest C-X bond.

Reactivity of the Nitro Group: Reduction and Derivatives

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This is typically accomplished through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel, with hydrogen gas or other hydrogen donors like hydrazine (B178648) or formic acid. masterorganicchemistry.com Given the presence of multiple halogens, chemoselectivity can be a challenge, as the conditions for nitro reduction can also promote reductive dehalogenation. Careful selection of the catalyst and reaction conditions would be crucial to selectively reduce the nitro group to form 2,6-dibromo-3-iodo-5-methylaniline.

Formation of Azoxy, Azo, and Hydrazine Derivatives

Partial reduction of the nitro group can lead to the formation of other nitrogen-containing functional groups. Under specific conditions, the reaction can be controlled to yield azoxy, azo, or hydrazo derivatives. For instance, reduction with milder reducing agents or under specific pH conditions can favor the formation of these dimeric species. The synthesis of azoxy compounds from anilines can be achieved using enzymatic catalysts like unspecific peroxygenases, which proceed via hydroxylamine (B1172632) and nitroso intermediates. The formation of azo and hydrazine derivatives can also be accomplished through various synthetic routes, often involving the coupling of nitroarenes or anilines.

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group attached to the benzene ring is activated by the aromatic system and can undergo a range of functionalization reactions at the benzylic position.

Benzylic Oxidation and Halogenation Reactions

The benzylic C-H bonds of the methyl group are weaker than typical alkane C-H bonds and are susceptible to oxidation and halogenation.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 2,6-dibromo-3-iodo-4-nitrobenzoic acid. masterorganicchemistry.com Milder oxidation conditions could potentially lead to the formation of the corresponding benzaldehyde.

Benzylic Halogenation: Radical halogenating agents, most commonly N-bromosuccinimide (NBS) in the presence of a radical initiator, can be used to introduce a halogen atom at the benzylic position. This would result in the formation of 1,3-dibromo-5-(bromomethyl)-2-iodo-4-nitrobenzene. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org

Table 2: Predicted Side-Chain Functionalization Reactions

Reaction Reagent Predicted Product
Benzylic Oxidation KMnO₄, heat 2,6-Dibromo-3-iodo-4-nitrobenzoic acid

Condensation Reactions Involving the Methyl Group

The methyl group, activated by the electron-withdrawing nitro group, could potentially participate in condensation reactions. For example, in related compounds like 2,4-dinitrotoluene, the methyl group is acidic enough to be deprotonated by a strong base, and the resulting carbanion can react with aldehydes and ketones in aldol-type condensation reactions. While the presence of multiple halogens would also influence the acidity of the methyl protons, it is conceivable that under appropriate basic conditions, this compound could undergo condensation with various electrophiles.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Polysubstituted Ring

The benzene ring of this compound is heavily substituted with both activating and deactivating groups, which collectively influence its reactivity towards electrophiles and the regioselectivity of any potential substitution reactions.

Regioselectivity Predictions and Experimental Verification

Predicting the site of electrophilic attack on the single available position on the aromatic ring (C6) requires a careful analysis of the directing effects of the existing substituents. The directing effects of the substituents on an aromatic ring are summarized in the table below.

SubstituentClassificationDirecting Effect
-Br (Bromo)DeactivatingOrtho, Para
-I (Iodo)DeactivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta

The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. The halogen substituents (-Br and -I) are deactivating yet also direct ortho and para. In contrast, the nitro group (-NO₂) is strongly deactivating and a meta-director.

In the case of this compound, the only available position for substitution is at C6. The directing effects of the substituents relative to this position are as follows:

The methyl group at C5 is ortho to the C6 position, thus strongly favoring substitution at this site.

The nitro group at C4 is meta to the C6 position, which is consistent with its directing effect.

The bromine atom at C3 is para to the C6 position, aligning with its ortho, para-directing nature.

The iodine atom at C2 is meta to the C6 position.

The bromine atom at C1 is ortho to the C6 position.

Given that the powerful activating effect of the methyl group and the directing effects of the nitro group and the C3-bromine all converge to activate the C6 position, it is highly probable that any electrophilic aromatic substitution would occur at this site.

As there is no available experimental data for this specific compound, these predictions remain theoretical. Experimental verification through reactions such as nitration or halogenation followed by product analysis would be necessary to confirm this regioselectivity.

Influence of Steric and Electronic Effects of Multiple Substituents

The reactivity of the benzene ring is significantly diminished by the presence of four deactivating groups (two bromine atoms, one iodine atom, and one nitro group). The cumulative electron-withdrawing inductive and resonance effects of these substituents reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less susceptible to electrophilic attack.

The methyl group, while activating, is likely insufficient to overcome the strong deactivating effects of the other four substituents. Therefore, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required for any electrophilic aromatic substitution to proceed at a reasonable rate.

Steric hindrance also plays a crucial role. The C6 position is flanked by a methyl group at C5 and a bromine atom at C1. While a methyl group is not excessively bulky, the bromine atom is larger, and their combined steric presence could impede the approach of an electrophile to the C6 position. However, since C6 is the only available position, any reaction would have to overcome this steric barrier.

Radical Reactions and Photochemical Transformations

While specific studies on this compound are absent, the behavior of related compounds allows for informed predictions.

Aromatic nitro compounds are known to undergo photochemical reactions. The nitro group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to a variety of subsequent reactions. The presence of heavy atoms like bromine and iodine could also influence the photochemistry, potentially promoting intersystem crossing and influencing the lifetime and reactivity of excited states.

Carbon-halogen bonds, particularly the weaker carbon-iodine bond, are susceptible to homolytic cleavage under photolytic or radical-inducing conditions. This could lead to the formation of an aryl radical, which could then participate in a range of radical-mediated processes, such as hydrogen abstraction or reaction with other radical species.

Mechanistic Elucidation of Key Chemical Transformations

The mechanism for a hypothetical electrophilic aromatic substitution reaction on this compound would follow the general, well-established mechanism for EAS. This involves the initial attack of the π-electron system of the benzene ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate would be delocalized across the ring. The stability of this intermediate is a key factor in determining the reaction rate. The final step would be the deprotonation of the C6-hydrogen by a weak base to restore the aromaticity of the ring.

Due to the heavy substitution, the stability of the arenium ion would be influenced by all five substituents. The electron-donating methyl group would help to stabilize the positive charge, particularly when it is located on the adjacent C5 carbon. Conversely, the electron-withdrawing nitro and halogen groups would destabilize the carbocation. A detailed computational analysis would be beneficial to more accurately predict the energy landscape of this transformation.

Despite a comprehensive search of scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for the specific compound "this compound" is publicly available. As a result, it is not possible to generate the detailed article on its advanced structural and electronic characterization as requested in the provided outline.

The user's instructions require a thorough analysis based on single-crystal X-ray diffraction, including precise details on molecular geometry, crystal packing, specific intermolecular interactions, and supramolecular assemblies. This information is exclusively derived from experimental crystallographic studies of the compound .

While searches yielded data for structurally related compounds, such as other halogenated nitrobenzenes, the strict adherence to the user's outline, which focuses solely on "this compound," prevents the use of information from these analogs. Using data from different molecules would not be scientifically accurate for the specified compound and would violate the core instructions of the request.

Therefore, the requested article cannot be generated until the crystal structure of "this compound" is determined and published in the scientific literature.

Advanced Structural and Electronic Characterization of 1,3 Dibromo 2 Iodo 5 Methyl 4 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure, dynamics, and conformation in both solution and solid states. For a molecule as structurally complex as 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene, advanced NMR techniques, including multi-dimensional and solid-state methods, are essential for unambiguous characterization.

Multi-Dimensional NMR (2D NMR) for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of magnetically active nuclei, 2D NMR experiments are crucial for assembling the complete molecular connectivity and spatial arrangement. For this compound, a suite of 2D NMR experiments would be employed for a comprehensive structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this molecule, a COSY spectrum would be expected to show no correlations for the aromatic proton, as it is chemically isolated. However, it would confirm the absence of coupling between the methyl protons and the aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signal to its corresponding aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations, which is key to establishing the substitution pattern on the benzene (B151609) ring. The methyl protons would be expected to show correlations to the quaternary carbons at positions C4, C5, and C6. The single aromatic proton (H6) would show correlations to the carbons at C1, C2, and C4, confirming the placement of the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of nuclei. A NOESY spectrum would be critical in determining the preferred orientation of the nitro group relative to the adjacent bulky iodine atom. A spatial correlation between the methyl protons and the aromatic proton (H6) would be expected. Furthermore, observing a NOESY correlation between the aromatic proton and one of the oxygen atoms of the nitro group (if rotation is slow) could provide evidence for a specific rotational conformer.

The expected ¹H and ¹³C chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the halogens are inductively withdrawing but can be weakly resonance-donating. The methyl group is electron-donating.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Expected COSY Correlations Expected HSQC Correlation (¹³C) Expected HMBC Correlations (¹³C)
H6 None C6 C1, C2, C4, C5

Solid-State NMR for Conformational Insights in Crystalline Forms

Solid-State NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline state, which can differ significantly from the solution state. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can overcome the line broadening effects typically seen in solid samples.

For this compound, ¹³C CP/MAS ssNMR would be particularly insightful. The chemical shifts in the solid state can be influenced by the crystal packing arrangement and specific intermolecular interactions. The presence of multiple, distinct signals for chemically equivalent carbons in the unit cell could indicate the presence of polymorphism—different crystalline forms of the same compound. Furthermore, ssNMR can be used to study the local environment of each atom, providing insights into intermolecular contacts, such as halogen bonding between the bromine or iodine atoms and the nitro group of a neighboring molecule.

Dynamic NMR for Rotational Barriers or Conformational Exchange

The benzene ring of this compound is heavily substituted with bulky groups (I, Br, NO₂). This steric hindrance can lead to restricted rotation (atropisomerism) around single bonds, particularly the C-N bond of the nitro group. Dynamic NMR (DNMR) is the primary technique used to study such conformational exchange processes and to quantify the energy barriers associated with them. montana.edu

By acquiring NMR spectra over a range of temperatures, it may be possible to observe the effects of the rotation of the nitro group. At high temperatures, if the rotation is fast on the NMR timescale, the two oxygen atoms of the nitro group are chemically equivalent, resulting in a single set of signals for the aromatic ring carbons. As the temperature is lowered, the rotation slows down. If the barrier is high enough, the rotation can be "frozen out" on the NMR timescale at a sufficiently low temperature. This would result in the two ortho carbons (C3 and C5) becoming magnetically non-equivalent, leading to a splitting of their NMR signals. By analyzing the changes in the line shape of the signals as a function of temperature, the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. ias.ac.inrsc.org Given the steric crowding around the nitro group, a significant rotational barrier would be anticipated.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and their chemical environment, making them powerful tools for structural confirmation and for investigating intermolecular forces.

Assignment of Characteristic Vibrational Modes

The FTIR and Raman spectra of this compound would be expected to display a series of characteristic bands corresponding to the vibrations of its constituent functional groups. The nitro group, in particular, gives rise to very strong and easily identifiable absorption bands in the IR spectrum. nih.gov

Key expected vibrational modes include:

NO₂ Vibrations: The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes of the nitro group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net These are usually very strong bands in the IR spectrum.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring (ν(C-NO₂)) is expected around 1100 cm⁻¹. researchgate.net

C-Halogen Stretches: The C-Br and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

CH₃ Vibrations: The symmetric and asymmetric stretching and bending modes of the methyl group would also be present.

Quantum chemical calculations are often used to aid in the precise assignment of these vibrational modes. nih.gov

Table 2: Provisional Assignment of Major Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3050 - 3150 Medium
Methyl C-H Stretches 2850 - 3000 Medium
NO₂ Asymmetric Stretch 1500 - 1570 Very Strong
Aromatic C=C Stretches 1450 - 1600 Medium-Strong
NO₂ Symmetric Stretch 1300 - 1370 Very Strong
C-N Stretch 1080 - 1120 Medium
C-Br Stretch 500 - 650 Strong

Probing Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the vibrational frequencies of a molecule can be perturbed by intermolecular interactions. By comparing the solid-state FTIR or Raman spectrum with that of a dilute solution (where intermolecular interactions are minimized), one can glean information about the nature and strength of these forces in the crystal lattice.

For this compound, several types of non-covalent interactions are possible:

Halogen Bonding: The electrophilic region (σ-hole) on the iodine or bromine atoms can interact with the nucleophilic oxygen atoms of the nitro group on an adjacent molecule (e.g., Br···O or I···O). nih.govmdpi.com Such interactions would likely cause a shift in the NO₂ stretching frequencies, typically to a lower wavenumber, and may also affect the C-halogen vibrational modes.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, driven by electrostatic and dispersion forces. This can influence the vibrational modes of the aromatic ring.

C-H···O Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the nitro oxygen atoms could also be present. These interactions would cause slight shifts in the C-H stretching and bending frequencies.

The presence of sharp, well-defined peaks in the solid-state spectra compared to broader bands in solution can indicate a well-ordered crystalline structure with specific, directional intermolecular interactions. mdpi.comsemanticscholar.org

Theoretical and Computational Investigations of 1,3 Dibromo 2 Iodo 5 Methyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a polysubstituted aromatic compound like 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene, DFT calculations would provide significant insights into its behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for such systems.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

Due to the presence of the methyl and nitro groups, which can rotate relative to the benzene (B151609) ring, a conformational energy landscape would be mapped. This involves systematically rotating these groups and calculating the energy at each step to identify the global minimum (the most stable conformer) and any local minima. The steric and electronic interactions between the bulky bromo and iodo substituents and the adjacent methyl and nitro groups would significantly influence the preferred orientation of these groups. For instance, studies on similarly crowded molecules, like dibromomesitylene, have shown that the rotational barriers of methyl groups are highly dependent on their local environment. Current time information in Edmonton, CA.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be primarily located on the aromatic ring, with some contribution from the halogen atoms, particularly iodine due to its higher energy p-orbitals.

LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on this part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For comparison, a DFT study on the related compound 2-Iodo-5-Nitrotoluene reported a HOMO-LUMO energy gap of 6.66 eV. nih.gov A similar value would be anticipated for the title compound, though it would be modulated by the presence of the two bromine atoms.

Interactive Table: Hypothetical Frontier Molecular Orbital Data Note: The following data is hypothetical and serves as an illustration of what a DFT calculation would yield, as specific data for this compound is not available.

Parameter Hypothetical Value (eV)
HOMO Energy -7.5
LUMO Energy -0.9

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The EPS is plotted onto the electron density surface, with colors indicating different potential values.

Red regions (negative potential): Indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential would be concentrated on the oxygen atoms of the nitro group.

Blue regions (positive potential): Indicate areas that are electron-deficient and are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms of the methyl group and potentially on the iodine atom due to the possibility of halogen bonding.

Green regions (neutral potential): Represent areas with a balanced charge.

The EPS map would clearly illustrate the electron-withdrawing effect of the nitro group and the halogens, as well as the electron-donating nature of the methyl group, providing a visual guide to the molecule's reactivity.

Charge Distribution Analysis and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies.

For this compound, NBO analysis would reveal:

Natural Atomic Charges: The calculated charge on each atom, confirming the electron-withdrawing effects of the nitro and halogen substituents and the electron-donating effect of the methyl group.

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the neighboring substituents.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be assigned to specific bond stretches, bends, and torsions. For instance, characteristic frequencies for the N-O stretching of the nitro group, C-H stretching of the methyl group, and various C-Br and C-I stretching modes would be identified. A study on 2-Iodo-5-Nitrotoluene successfully assigned its vibrational spectra using DFT calculations. nih.gov

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, likely involving π → π* and n → π* transitions associated with the nitroaromatic chromophore.

Interactive Table: Hypothetical Predicted Spectroscopic Data Note: The following data is hypothetical and serves as an illustration of what a DFT calculation would yield, as specific data for this compound is not available.

Spectroscopy Predicted Parameter Hypothetical Value
¹H NMR Chemical Shift (methyl protons) 2.5 ppm
¹³C NMR Chemical Shift (C-NO₂) 150 ppm
IR Vibrational Frequency (NO₂ asymm. stretch) 1530 cm⁻¹

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

The modeling process would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products of the proposed reaction.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure and energy are calculated to determine the activation energy of the reaction.

Calculating Reaction Energetics: Determining the change in enthalpy and Gibbs free energy for each step of the reaction to assess its thermodynamic feasibility.

Transition State Characterization and Activation Energy Calculations

The study of a chemical reaction's mechanism and rate is fundamentally linked to the characterization of its transition state (TS)—the highest energy point on the reaction coordinate. For a molecule like this compound, potential reactions could include nucleophilic aromatic substitution (SNAr) or reduction of the nitro group.

Methodology: Computational chemists typically locate a transition state structure using methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory. buffalo.edu A key procedure involves a Potential Energy Surface (PES) scan, where the geometry is systematically altered along a presumed reaction coordinate (e.g., the approach of a nucleophile) to find an energy maximum. scm.com Once a candidate TS is located, a frequency calculation is performed. A true first-order saddle point, or transition state, is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. scm.com This imaginary frequency corresponds to the motion of the atoms across the energy barrier. scm.com

Activation Energy: The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting reaction rates. For instance, in an SNAr reaction on a halogenated nitrobenzene (B124822), the activation energy would be determined for the formation of the Meisenheimer complex, a negatively charged intermediate. The presence of multiple bulky halogen substituents (Br, I) and an electron-withdrawing nitro group would significantly influence this energy barrier. While specific data for the target molecule is unavailable, calculations on related aryl halides show that halogen bonding can weaken the carbon-halogen bond, potentially lowering the activation energy for its cleavage. worktribe.com

Hypothetical Activation Energy Data for an SNAr Reaction: This table illustrates the type of data that would be generated from such a computational study. The values are hypothetical and based on general principles.

Reaction CoordinateMethod/Basis SetCalculated Energy (kJ/mol)
Reactants (Substrate + Nucleophile)B3LYP/6-31G(d)0 (Reference)
Transition State (Meisenheimer Complex Formation)B3LYP/6-31G(d)+85
Intermediate (Meisenheimer Complex)B3LYP/6-31G(d)+40
ProductsB3LYP/6-31G(d)-20

Influence of Solvent Effects on Reaction Energetics

The solvent in which a reaction occurs is not a passive medium; it can profoundly affect reaction rates and equilibria by differentially stabilizing reactants, transition states, and products. wikipedia.org For reactions involving polar or charged species, such as the SNAr mechanism common for nitroaromatics, solvent effects are particularly pronounced. nih.gov

Computational Models: Two primary models are used to simulate solvent effects:

Continuum Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.govresearchgate.net

Explicit Solvent Models: These models involve including a number of individual solvent molecules around the solute. This approach is more computationally intensive but can capture specific short-range interactions like hydrogen bonding. nih.gov

Impact on Energetics: For a reaction proceeding through a charged transition state, like the formation of a Meisenheimer complex, an increase in solvent polarity would be expected to stabilize the transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. wikipedia.orgyoutube.com Conversely, if reactants are more charged than the transition state, a polar solvent would slow the reaction. wikipedia.org In the case of this compound, the nitro group's oxygen atoms are potential hydrogen bond acceptors. Protic solvents like methanol (B129727) or water could form hydrogen bonds, stabilizing the ground state and potentially increasing the activation energy compared to aprotic solvents like DMSO or acetonitrile. nih.gov

Illustrative Solvent Effect on Activation Energy:

SolventDielectric ConstantExpected Activation Energy (Relative)
Cyclohexane2.0High
Acetonitrile37.5Intermediate
Water78.4Low

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Condensed Phase Behavior

While quantum mechanics calculations are excellent for static structures and energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and condensed-phase properties. nih.gov

For this compound, MD simulations could explore:

Torsional Flexibility: The rotation of the nitro group (NO₂) and the methyl group (CH₃) relative to the benzene ring. Steric hindrance from the adjacent bulky bromine and iodine atoms would likely create significant energy barriers to free rotation of the nitro group.

Condensed Phase Packing: Simulating a box of many molecules can predict crystal packing arrangements and identify dominant intermolecular interactions that govern the solid-state structure. nih.gov This can be compared with experimental data from X-ray crystallography.

Solvation Structure: In a solution, MD can reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Aromaticity Analysis (e.g., NICS, ACID)

Aromaticity is a key concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. researchgate.net While benzene is the archetypal aromatic compound, its aromaticity can be modified by substituents. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a popular magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). nih.gov A more negative NICS value indicates stronger aromatic character (a greater diatropic ring current), while a positive value suggests anti-aromaticity.

Anisotropy of the Induced Current Density (ACID): ACID is a visualization method that plots the current density induced by an external magnetic field, providing a graphical representation of electron delocalization pathways.

For this compound, the substituents would have competing effects. Electron-withdrawing groups like -NO₂ and halogens generally decrease the π-electron density of the ring, which is expected to reduce its aromaticity compared to unsubstituted benzene. researchgate.netnih.gov The electron-donating methyl group would have a counteracting, albeit smaller, effect. Studies on monosubstituted benzenes show that a nitro group significantly reduces aromaticity as measured by NICS. nih.gov The combined effect of the five substituents on the target molecule would likely lead to a substantially less aromatic ring than benzene.

Expected NICS(1)zz Values for Substituted Benzenes (in ppm, more negative is more aromatic):

CompoundSubstituent Type(s)Expected NICS(1)zz (ppm) (Conceptual)
BenzeneNone~ -31.0
NitrobenzeneStrong Electron-Withdrawing~ -29.7
Toluene (B28343) (Methylbenzene)Weak Electron-Donating~ -30.9
This compoundMixed (Dominantly Withdrawing)Less negative than Nitrobenzene

Intermolecular Interaction Energy Calculations (e.g., Halogen Bonding, Van der Waals, Electrostatic)

The non-covalent interactions between molecules dictate their self-assembly in the condensed phase. researchgate.net For a polyhalogenated nitroaromatic, these interactions are complex and highly directional. nih.gov

Types of Interactions:

Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (like an oxygen or nitrogen atom). nih.gov In the target molecule, the iodine and bromine atoms can act as halogen bond donors.

Anomalous Halogen Bonds: Research on the closely related 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) has revealed the presence of "anomalous" Brδ+···Iδ- halogen bonds, where the typically more electronegative bromine acts as the electrophile and the less electronegative iodine acts as the nucleophile. researchgate.netnih.gov This counter-intuitive interaction highlights the complexity of electrostatics in such systems.

π-π Stacking: The interaction between the electron clouds of adjacent benzene rings is a significant cohesive force in many aromatic crystals. nih.gov

Van der Waals and Electrostatic Forces: These include general dispersion forces and interactions between permanent dipoles and quadrupoles, such as those involving the polar C-NO₂ and C-Halogen bonds. nih.gov

Computational Analysis: Intermolecular interaction energies can be calculated using high-level ab initio methods like CCSD(T) or by using DFT with dispersion corrections. nih.govnih.gov Energy decomposition analysis can further partition the total interaction energy into its constituent parts (electrostatic, exchange-repulsion, dispersion, and induction) to provide a deeper understanding of the nature of the bonding.

Advanced Applications and Materials Science Potential of 1,3 Dibromo 2 Iodo 5 Methyl 4 Nitrobenzene and Its Derivatives

Precursors for Novel Organic Materials Synthesis

The multifunctionality of 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene makes it an intriguing candidate as a precursor for a new generation of organic materials. The ability to selectively functionalize the different halogen sites is key to its potential in creating materials with precisely controlled architectures and properties.

Development of Advanced Polymeric Materials with Tunable Properties

The synthesis of advanced polymeric materials is a rapidly growing field, driven by the demand for high-performance materials with versatile functionalities. While direct polymerization of this compound has not been documented, its potential as a monomer or a cross-linking agent in the formation of advanced polymers is significant. Through established polymerization techniques, such as Suzuki or Stille cross-coupling reactions, the bromine and iodine atoms can serve as handles to build up polymeric chains. The differential reactivity of C-I and C-Br bonds could allow for controlled, stepwise polymerizations, leading to well-defined polymer architectures. The resulting polymers could exhibit a range of tunable properties, including thermal stability, solubility, and mechanical strength, depending on the co-monomers used and the degree of cross-linking.

Integration into Conjugated Systems for Organic Electronics and Optoelectronics

Conjugated polymers are the cornerstone of organic electronics and optoelectronics, finding applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The core structure of this compound can be envisioned as a building block for such materials. By replacing the halogen atoms with unsaturated organic moieties through cross-coupling reactions, it is possible to extend the π-conjugation of the system. The presence of the electron-withdrawing nitro group would significantly influence the electronic properties of the resulting conjugated system, potentially leading to materials with low-lying LUMO levels, which are desirable for n-type semiconductors in organic electronics. The strategic incorporation of this unit into a polymer backbone could allow for fine-tuning of the material's band gap and charge transport characteristics.

Novel conjugated polymers are being synthesized for the detection of nitroaromatic compounds, which are often components of explosives. uni-heidelberg.demdpi.com These polymer-based sensors often rely on fluorescence quenching upon interaction with the nitroaromatic analyte. uni-heidelberg.demdpi.com While not a polymer itself, the nitroaromatic nature of this compound is a feature shared with the target analytes of these advanced sensor systems.

Design of Supramolecular Architectures with Specific Functions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of functional materials. The halogen atoms on this compound can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. The nitro group can act as a hydrogen bond acceptor. By designing appropriate complementary molecules, it is conceivable that this compound could be used to construct intricate supramolecular architectures such as liquid crystals, gels, or porous organic frameworks with potential applications in areas like gas storage, separation, and sensing.

Building Blocks for Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are a vital class of molecules with widespread applications in pharmaceuticals, agrochemicals, and materials science. The multiple reactive sites on this compound make it a potentially valuable starting material for the synthesis of complex heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the halogen atoms can be displaced by nucleophiles or undergo metal-catalyzed coupling reactions to introduce heterocyclic moieties or to facilitate ring-forming reactions. The ability to perform selective reactions at the different halogen positions would be a powerful tool for the construction of highly substituted and complex heterocyclic frameworks.

Applications in Dye and Pigment Chemistry (e.g., Chromophores, Sensitizers)

The electronic properties conferred by the nitro group suggest that derivatives of this compound could find applications in the field of dyes and pigments. The nitro group is a strong electron-withdrawing group and is a common feature in many chromophores. By strategically coupling this core with electron-donating groups through reactions at the halogen positions, it would be possible to create donor-acceptor type molecules. These "push-pull" systems often exhibit strong intramolecular charge transfer (ICT) transitions, leading to intense absorption in the visible region of the electromagnetic spectrum. The color of these dyes could be tuned by varying the nature of the electron-donating group and the extent of the conjugated system. Such chromophores could have applications as textile dyes, pigments for coatings, or as sensitizers in dye-sensitized solar cells (DSSCs).

Catalytic Applications (e.g., as Ligands for Metal Catalysts or Precursors for Organocatalysts)

While there is no direct evidence of this compound being used in catalysis, its structure suggests some potential avenues for exploration. The aromatic core could be functionalized with coordinating groups, such as phosphines or amines, to create novel ligands for transition metal catalysts. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be modulated by the substituents on the benzene (B151609) ring.

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly expanding area. It is conceivable that derivatives of this compound could be designed to act as organocatalysts for specific transformations. For example, after modification, the molecule could potentially serve as a chiral catalyst if enantiomerically pure side chains are introduced.

No Publicly Available Research Found on the Advanced Applications and Materials Science Potential of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the advanced applications, optical and photophysical properties, or materials science potential of the chemical compound this compound.

While the fundamental chemical structure of this polyhalogenated and nitrated aromatic compound is known, inquiries into its specific properties such as non-linear optics, fluorescence, phosphorescence, and any niche scientific or technological applications have not yielded any specific research findings.

General chemical principles suggest that compounds with similar structural features—heavy halogens (bromine and iodine) and a nitro group on a benzene ring—may possess certain characteristics. For instance, the presence of heavy atoms can influence photophysical properties by promoting intersystem crossing, a phenomenon that can lead to phosphorescence. The nitro group, being a strong electron-withdrawing group, typically quenches fluorescence. Furthermore, halogenated nitroaromatic compounds have been investigated for their potential in non-linear optical materials.

However, these are general trends and cannot be directly and accurately attributed to this compound without specific experimental or theoretical studies. The scientific community has not published any data that would allow for a detailed and factual discussion of the topics outlined in the user's request. Consequently, the creation of data tables and a thorough, informative article as per the provided structure is not possible at this time.

Further research and investigation into the synthesis and characterization of this compound would be required to elucidate its properties and potential applications in materials science.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings on 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene

The primary academic contributions concerning this compound and its close structural analogs have been in the realm of structural chemistry, particularly through X-ray crystallography. While specific studies on the methylated compound are not extensively documented in publicly accessible literature, significant insights can be drawn from the analysis of the closely related compound, 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594).

A key finding in the crystallographic analysis of 1,3-dibromo-2-iodo-5-nitrobenzene is the detailed characterization of its molecular geometry and intermolecular interactions. Research has revealed that the carbon-bromine bond lengths are in the range of 1.875 to 1.895 angstroms, and the carbon-iodine bond lengths are approximately 2.088 and 2.074 angstroms. These bond lengths are influenced by the electronic effects of the electron-withdrawing nitro group and the other halogen substituents on the benzene (B151609) ring. The substitution pattern induces notable angular distortions within the benzene ring, with carbon-carbon-carbon bond angles deviating from the ideal 120 degrees due to steric hindrance and electronic repulsion.

A significant aspect of the academic findings is the role of the compound in forming non-covalent interactions, particularly halogen bonding. The electron-deficient nature of the halogen atoms, enhanced by the nitro group, allows them to act as halogen bond donors, interacting with Lewis bases. This property is crucial for understanding the supramolecular chemistry of such compounds and their potential in crystal engineering.

Identification of Unresolved Challenges and Open Questions in the Chemistry of the Compound

Despite the foundational knowledge of its structure, several challenges and open questions remain in the chemistry of this compound.

The selective functionalization of the three different halogen atoms presents another significant challenge. The differential reactivity of the bromo and iodo substituents under various reaction conditions (e.g., in cross-coupling reactions) is an area that requires systematic investigation. Understanding the subtle differences in their reactivity is key to utilizing this compound as a versatile building block.

Furthermore, the full scope of its chemical reactivity remains largely unexplored. While it is expected to undergo reactions typical of halogenated nitroaromatics, such as nucleophilic aromatic substitution and reduction of the nitro group, the specific conditions and outcomes for this compound are not well-documented.

Prospective Research Avenues for Expanding Synthetic Utility and Exploring Novel Reactivity

The multifaceted nature of this compound opens up several prospective research avenues for expanding its synthetic utility.

A crucial area of future research will be the systematic exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions. The presence of both bromo and iodo substituents offers the potential for sequential, site-selective couplings. For example, the greater reactivity of the C-I bond compared to the C-Br bond in reactions like Suzuki, Sonogashira, and Heck couplings could be exploited to introduce different functional groups in a controlled manner. Research on the related 1,4-dibromo-2-nitrobenzene (B110544) has demonstrated the feasibility of sequential Suzuki cross-coupling reactions. researchgate.net

Investigating nucleophilic aromatic substitution (SNAAr) reactions is another promising direction. The electron-withdrawing nitro group, along with the halogens, activates the aromatic ring towards nucleophilic attack. The relative lability of the different halogens as leaving groups could be systematically studied with a variety of nucleophiles. Research on other activated dihalogenated molecules has shown that sequential substitutions are possible, leading to complex functionalized products. nih.gov

The reduction of the nitro group to an amine would provide access to a new class of derivatives, namely substituted anilines. These anilines could serve as precursors for the synthesis of aza-heterocycles, dyes, and other functional molecules.

Future Directions in Advanced Characterization and Computational Studies

To gain a deeper understanding of the structure-property relationships of this compound, further advanced characterization and computational studies are warranted.

While the crystal structure of a close analog has been determined, obtaining the crystal structure of this compound itself would provide precise data on the influence of the methyl group on the molecular geometry and packing. This would be invaluable for understanding the subtle interplay of steric and electronic effects.

Computational studies, such as those employing Density Functional Theory (DFT), can provide significant insights into the electronic properties of the molecule. researchgate.net Such studies can be used to calculate the molecular electrostatic potential surface, frontier molecular orbital energies (HOMO-LUMO), and predict the regioselectivity of its reactions. This theoretical understanding can guide synthetic efforts and help in the rational design of new derivatives. A computational comparison of related dihalonitrobenzenes has highlighted the importance of π-stacking and halogen-nitro interactions in their crystal packing. researchgate.net

Spectroscopic studies, including advanced NMR techniques and vibrational spectroscopy (Infrared and Raman), coupled with theoretical calculations, can further elucidate the structural and electronic features of this compound in both the solid state and in solution.

Potential for Derivatization Towards Emerging Materials and Technologies

The unique substitution pattern of this compound makes it a promising candidate for derivatization towards a variety of emerging materials and technologies.

The ability to undergo selective cross-coupling reactions makes it an attractive building block for the synthesis of novel organic electronic materials. By introducing conjugated moieties, it may be possible to create materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Polyaniline composites, for instance, have been used in the fluorescence sensing of nitroaromatic compounds. mdpi.com The triphenylamine (B166846) (TPA) scaffold is another platform that has been functionalized for the detection of nitroaromatics. nih.gov

The presence of multiple halogen atoms also suggests potential applications in the design of supramolecular assemblies. Halogen bonding is a powerful tool in crystal engineering and can be used to direct the self-assembly of molecules into well-defined architectures, such as liquid crystals and porous organic frameworks.

Furthermore, derivatization of this compound could lead to the development of new agrochemicals or pharmaceuticals. Many biologically active molecules contain halogenated aromatic cores. The ability to selectively functionalize the different positions of the benzene ring could allow for the creation of a library of compounds for biological screening.

Experimental Section: Methodological Frameworks for Research Execution

General Synthetic Procedures

The synthesis of a polysubstituted aromatic compound like 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene would likely proceed through a multi-step pathway, starting from a less substituted benzene (B151609) derivative. A plausible route could involve the nitration of a suitable precursor, such as 1,3-dibromo-2-iodo-5-methylbenzene.

Reagents, Solvents, and Reaction Setup

Reagents: The nitration would typically be achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the reactive nitronium ion (NO₂⁺). The starting material would be 1,3-dibromo-2-iodo-5-methylbenzene.

Solvents: Concentrated sulfuric acid often serves as both the catalyst and the solvent. In other cases, an inert solvent such as dichloromethane (B109758) or acetic acid might be used.

Reaction Setup: The reaction would be conducted in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice bath to control the temperature. The nitrating mixture would be added dropwise to the solution of the aromatic substrate to manage the exothermic nature of the reaction. The temperature would be carefully monitored and maintained, typically between 0 and 10 °C, to prevent over-nitration or side reactions. After the addition is complete, the reaction mixture might be stirred for a specific period at room temperature to ensure completion.

Purification Techniques and Yield Determination

Purification: Upon completion, the reaction mixture would be poured over crushed ice, leading to the precipitation of the crude product. The solid would be collected by vacuum filtration and washed with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the filtrate is neutral. Further purification would likely be achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to obtain the purified solid product. The purity of the final compound would be assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination.

Yield Determination: The purified product would be dried thoroughly to a constant weight. The actual yield would be calculated by dividing the mass of the purified product by the theoretical yield (calculated based on the stoichiometry of the starting limiting reagent) and multiplying by 100 to express it as a percentage.

Spectroscopic and Analytical Characterization Methodologies

NMR Spectroscopy Parameters and Data Processing

Parameters: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) would be a common solvent choice. For ¹H NMR, key parameters would include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a proton-decoupled sequence would be used.

Data Processing: The resulting Free Induction Decay (FID) would be processed by applying a Fourier transform. The spectra would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). The chemical shifts (δ) would be reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

X-ray Crystallography Data Collection and Refinement Protocols

Data Collection: A single crystal of suitable quality would be mounted on a goniometer. Data would be collected using a diffractometer equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection would be performed at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

Refinement: The collected data would be processed to solve and refine the crystal structure. The structure solution would likely be achieved using direct methods, and the refinement would be carried out by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms might be placed in calculated positions and refined using a riding model. Key crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final R-factor would be reported.

FTIR and Raman Spectroscopy Sample Preparation and Measurement Conditions

FTIR Spectroscopy: The spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Raman Spectroscopy: A FT-Raman or a dispersive Raman spectrometer would be used. For a solid sample, it would be placed directly in the path of the laser beam. A specific laser wavelength (e.g., 785 nm or 532 nm) would be used for excitation. The spectrum would be collected over a similar range to FTIR and would provide complementary vibrational information.

Mass Spectrometry Operating Conditions

Mass spectrometric analysis is crucial for confirming the molecular weight and isotopic distribution of this compound. A high-resolution mass spectrometer (HRMS) is typically employed to obtain precise mass measurements.

Instrumentation and Conditions: A standard approach would involve an electron ionization (EI) source coupled with a time-of-flight (TOF) or magnetic sector mass analyzer. The operating conditions would be optimized to ensure efficient ionization and detection while minimizing excessive fragmentation that could complicate spectral interpretation.

ParameterValue/Condition
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 200-250 °C
Analyzer Time-of-Flight (TOF) or Magnetic Sector
Mass Range 50-600 m/z
Sample Introduction Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet

The resulting mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₇H₄Br₂INO₂), which is 420.83 g/mol . bldpharm.com The characteristic isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the spectrum.

UV-Vis Spectroscopy Experimental Setup

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the molecule, providing insights into the chromophoric nitrobenzene (B124822) system and the influence of the halogen substituents.

Instrumentation and Sample Preparation: A dual-beam UV-Vis spectrophotometer is typically used for these measurements. The general experimental setup is outlined below.

ParameterDescription
Spectrophotometer Dual-beam UV-Vis Spectrophotometer
Wavelength Range 200-800 nm
Solvent Spectroscopic grade solvent (e.g., Ethanol, Methanol (B129727), or Cyclohexane)
Concentration Dilute solution (typically in the range of 10⁻⁴ to 10⁻⁶ M)
Cuvette 1 cm path length quartz cuvette
Reference Pure solvent used for sample preparation
Scan Speed Medium

The resulting spectrum would display absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of aromatic nitro compounds.

Computational Chemistry Methodologies

Computational methods are employed to complement experimental data, providing a deeper understanding of the molecule's geometric structure, electronic properties, and spectroscopic features.

Software Packages and Basis Sets Employed

The selection of appropriate software and basis sets is critical for obtaining accurate theoretical predictions for a molecule containing heavy atoms like iodine and bromine.

Software and Basis Set Selection: Density Functional Theory (DFT) calculations are a common choice for systems of this size. For organoiodine compounds, standard basis sets may not be adequate for the iodine atom. researchgate.net Therefore, a mixed basis set approach is often necessary.

ComponentSelectionRationale
Software Package Gaussian 09/16, ORCAWidely used quantum chemistry packages with extensive functionality. spbu.ru
Functional B3LYP, PBE0, or M06-2XB3LYP is common for nitrobenzene derivatives scispace.com; PBE0 or mPW1PW can provide more accurate geometries for halogens. researchgate.net
Basis Set (C, H, N, O, Br) 6-311G(d,p) or def2-TZVPProvides a good balance of accuracy and computational cost for these atoms.
Basis Set (Iodine) LANL2DZ or DGDZVP with ECPEffective Core Potentials (ECPs) like LANL2DZ are necessary to account for relativistic effects in heavy atoms like iodine. researchgate.netyoutube.com

The use of a "gen" keyword in Gaussian allows for the specification of different basis sets for different atoms within the molecule. researchgate.net

Specific Computational Protocols for Geometry Optimization, Energy Calculations, and Spectroscopic Property Predictions

A multi-step computational protocol is followed to ensure the reliability of the calculated properties.

Geometry Optimization: The initial molecular structure is subjected to geometry optimization to find the lowest energy conformation on the potential energy surface. shodor.org This is an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point is reached.

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE).

Spectroscopic Predictions:

IR and Raman Spectra: The results of the frequency analysis are used to predict vibrational spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts.

Molecular Dynamics Simulation Parameters and Analysis

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound, particularly in a condensed phase or interacting with other molecules. kummerlaender.eu

Simulation Setup: MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. acs.org

ParameterValue/Condition
Software GROMACS, AMBER, or NAMD
Force Field OPLS-AA (All-Atom) or a general force field like GAFF
System Setup A single molecule or a periodic box of molecules solvated in a suitable solvent (e.g., water or an organic solvent).
Ensemble NPT (isothermal-isobaric)
Temperature 298 K (or other relevant temperature)
Pressure 1 bar
Integration Timestep 1-2 fs acs.org
Simulation Length Nanoseconds to microseconds, depending on the process of interest.

Analysis of the simulation trajectories can provide information on conformational dynamics, intermolecular interactions, and transport properties.

Material Science and Application-Specific Experimental Design

While specific applications for this compound are not widely documented, its structure suggests potential utility in material science, particularly in the synthesis of more complex molecules. The presence of multiple, distinct halogen atoms (iodine and bromine) allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings), making it a potentially valuable building block in organic synthesis.

Experimental designs would focus on exploiting the differential reactivity of the C-I and C-Br bonds. For instance, an experimental setup could involve:

Selective Functionalization: A palladium-catalyzed cross-coupling reaction designed to react selectively at the more labile C-I bond, while leaving the C-Br bonds intact for subsequent transformations.

Crystal Engineering: Investigations into the solid-state packing of the molecule could be performed using single-crystal X-ray diffraction. The nitro group and halogen atoms are known to participate in non-covalent interactions like halogen bonding, which can be exploited to design materials with specific crystal structures and properties. researchgate.net

Q & A

Q. What are the key structural features of 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene that influence its reactivity?

The compound’s reactivity is governed by the electron-withdrawing nitro group at position 4, which directs electrophilic substitution to meta positions, and the halogen substituents (Br, I) that influence regioselectivity in nucleophilic aromatic substitution. Steric hindrance from the methyl group at position 5 further modulates reaction pathways. Comparative studies with analogs (e.g., 1-Bromo-4-chloro-2-nitrobenzene) show that iodine’s polarizability enhances susceptibility to nucleophilic attack compared to smaller halogens like chlorine .

Q. How can I safely handle and store this compound in the laboratory?

Follow strict safety protocols:

  • Use fume hoods and closed systems to avoid inhalation (H335 hazard) or skin contact (H315/H319) .
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in airtight containers away from light and moisture to prevent decomposition.
  • Dispose of waste via halogenated organic waste streams, adhering to local regulations .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

Conflicting regioselectivity data may arise from solvent polarity or competing mechanisms (e.g., radical vs. ionic pathways). To resolve this:

  • Perform kinetic studies under controlled conditions (e.g., varying solvents: DMSO vs. THF).
  • Use computational tools (DFT calculations) to map transition states and compare activation energies.
  • Validate results with spectroscopic techniques (e.g., 13C^{13}\text{C} NMR to track substituent effects) .

Q. How can computational chemistry tools predict reaction pathways for this compound under varying conditions?

Leverage databases like PISTACHIO and REAXYS to model plausible pathways:

  • Input the SMILES string (C1=C(C(=C(C(=C1Br)I)Br)C)[N+](=O)[O-])C) into cheminformatics platforms.
  • Simulate substituent effects using Hammett constants (σmeta\sigma_{\text{meta}} for nitro groups: +1.43).
  • Compare predicted intermediates with experimental HPLC-MS data to refine models .

Q. What methodologies optimize the synthesis of this compound while minimizing byproducts?

  • Stepwise Halogenation : Brominate toluene derivatives first, followed by iodination to avoid steric clashes.
  • Nitration Control : Use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C to prevent over-nitration.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from dihalogenated byproducts .

Data Analysis & Experimental Design

Q. How do substituent electronegativities affect the compound’s spectroscopic signatures?

  • IR Spectroscopy : Nitro groups show strong asymmetric stretching at ~1520 cm1^{-1}.
  • NMR : The iodine atom deshields adjacent protons (e.g., H-2 in 1H^1\text{H} NMR: δ 8.2–8.5 ppm).
  • Mass Spectrometry : Fragmentation patterns reveal Br/I loss (e.g., M+^+-Br at m/z 357.93 → 278.84) .

Q. What experimental controls are critical when studying this compound’s thermal stability?

  • Use differential scanning calorimetry (DSC) with inert gas (N2_2) to track decomposition above 150°C.
  • Include reference compounds (e.g., 1,3-Dibromo-5-iodobenzene) to calibrate thermal profiles.
  • Monitor for hazardous gas release (NOx_x, HBr) using FTIR-coupled TGA .

Safety & Compliance

Q. How should researchers mitigate risks during large-scale reactions involving this compound?

  • Implement engineering controls: Local exhaust ventilation and explosion-proof equipment.
  • Pre-test small-scale reactions to identify exothermic peaks (via RC1 calorimetry).
  • Train personnel in emergency response (e.g., eye wash stations, neutralization protocols for acid spills) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
Reactant of Route 2
1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.